Product packaging for 4-Methoxyaniline-2,3,5,6-d4(Cat. No.:CAS No. 1219798-55-6)

4-Methoxyaniline-2,3,5,6-d4

Cat. No.: B1148895
CAS No.: 1219798-55-6
M. Wt: 127.1771071
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyaniline-2,3,5,6-d4, also known as p-Anisidine-d4, is a stable isotope-labeled analog of 4-methoxyaniline where four hydrogen atoms have been replaced with deuterium. This compound is primarily used as an internal standard in various analytical techniques, including mass spectrometry and NMR spectroscopy, enabling precise quantification and reliable tracking of its non-labeled counterpart in complex mixtures. The parent compound, 4-Methoxyaniline (p-Anisidine), is an organic compound with the formula CH3OC6H4NH2, appearing as a white to light reddish-brown solid with a fishy odor . It melts between 56-59°C and boils at 243°C . A key research application of p-Anisidine is in assessing the oxidation state of fats and oils. The compound readily condenses with aldehydes, particularly unsaturated aldehydes that cause rancidity, to form colored Schiff bases. This reaction is the basis of the official p-Anisidine value method used by the American Oil Chemists' Society to detect unacceptable flavors and oxidation products in food quality testing . Furthermore, derivatives of 4-Methoxyaniline, such as 4-Methoxy-2-nitroaniline, serve as crucial synthetic intermediates in pharmaceutical research, for instance, in the preparation of complex molecules like the antimalarial drug Primaquine and other fused heterocycles . Researchers value this compound for its ability to improve methodological accuracy without interfering with the chemical or biological processes under study. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human use. Please note that the chemical properties and hazards of the non-deuterated compound are well-documented. p-Anisidine is classified as a relatively toxic compound and a potential carcinogen, with a permissible exposure limit of 0.5 mg/m³ . Appropriate safety precautions must be observed in all laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5D4NO B1148895 4-Methoxyaniline-2,3,5,6-d4 CAS No. 1219798-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAPTBBJKJZER-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Site Specific Deuteration of 4 Methoxyaniline 2,3,5,6 D4

Strategies for Regioselective Deuterium (B1214612) Incorporation at Aromatic Positions

Achieving high levels of deuterium incorporation at specific aromatic positions is a key challenge in the synthesis of isotopically labeled compounds. Several strategies have been developed to address this, ranging from direct exchange reactions to multi-step synthetic pathways.

Direct Hydrogen-Deuterium Exchange (HDE) Approaches Utilizing Deuterated Solvents and Catalysts

Direct Hydrogen-Deuterium Exchange (HDE) is an atom-economical method for introducing deuterium into a molecule. This approach typically involves the use of a deuterium source, such as deuterium oxide (D₂O) or deuterated acids, often in the presence of a catalyst to facilitate the exchange at specific positions.

For the synthesis of 4-Methoxyaniline-2,3,5,6-d4, acid-catalyzed HDE represents a viable strategy. The electron-donating nature of the amino and methoxy (B1213986) groups activates the aromatic ring towards electrophilic substitution, making the ortho and para positions susceptible to deuteration. A highly effective and operationally simple method involves the use of concentrated hydrochloric acid (HCl) in D₂O. nih.gov Interestingly, under these conditions, the directing ability of the amino group dominates, leading to regioselective deuteration at the positions ortho to the amine. In the case of p-anisidine (B42471), this corresponds to the 2 and 6 positions. To achieve deuteration at the 3 and 5 positions as well, harsher conditions or alternative catalytic systems may be necessary.

Various metal catalysts have also been shown to be effective for HDE reactions on anilines and other electron-rich aromatic compounds. researchgate.net For instance, nanostructured iron catalysts have been developed for the selective deuteration of anilines using D₂O as the deuterium source. nih.gov These catalytic systems can offer high levels of deuterium incorporation under relatively mild conditions. Palladium-on-carbon (Pd/C) is another catalyst that can facilitate H-D exchange on aromatic rings. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.

Catalyst SystemDeuterium SourceKey Features
Concentrated HClD₂OOperationally simple, cost-effective, regioselective for positions ortho to the amino group. nih.gov
Nanostructured IronD₂OEffective for selective deuteration of anilines and other heterocyclic compounds. nih.gov
Palladium-on-Carbon (Pd/C)D₂Can facilitate H-D exchange on aromatic rings, though selectivity can be a challenge. researchgate.net

Reductive Deamination of Deuterated Aryl Precursors

Reductive deamination offers a strategic approach to introduce deuterium into an aromatic ring by first installing a nitro or other nitrogen-based functional group at the desired positions in a deuterated precursor, followed by its reduction to an amino group. While not a direct deuteration of 4-methoxyaniline, this method allows for the synthesis of the target molecule from a pre-deuterated building block.

A general method for deutero-deamination of primary amines has been developed, which could be conceptually applied in reverse. researchgate.net More practically, one could start with a deuterated benzene (B151609) ring and introduce the necessary functional groups. For example, starting with deuterated p-dimethoxybenzene, one could perform a nitration followed by reduction to arrive at a deuterated methoxyaniline. The challenge lies in the regioselective functionalization of the pre-deuterated aromatic ring.

Multi-Step Synthesis Pathways from Deuterated Building Blocks (e.g., Nitro Compounds, Azides)

Multi-step synthesis provides the most versatile and often the most reliable method for preparing complex isotopically labeled compounds with high isotopic purity and defined substitution patterns. This approach involves the use of simple, commercially available deuterated starting materials that are then elaborated into the final target molecule.

A plausible multi-step synthesis for this compound could commence with a deuterated nitroaromatic compound. For instance, the synthesis of p-methoxyaniline from nitrobenzene (B124822) is a known industrial process. cardiff.ac.uk By analogy, starting with deuterated p-nitroanisole (p-nitroanisole-2,3,5,6-d4), a straightforward reduction would yield the desired this compound. The key step in this pathway is the synthesis of the deuterated p-nitroanisole precursor. This could potentially be achieved through the nitration of deuterated anisole.

Another example of a multi-step process involves the synthesis of 2-ethyl-4-methoxy aniline (B41778) from o-nitroethylbenzene through a four-step process, highlighting the utility of multi-step sequences in constructing substituted anilines. researchgate.net Adapting such a sequence with deuterated starting materials would allow for the synthesis of specifically labeled analogues. The reduction of nitro compounds to their corresponding anilines is a high-yielding and well-established reaction, often proceeding with catalytic hydrogenation. instituteofsustainabilitystudies.com

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical aspect of the synthetic process. Factors such as temperature, reaction time, catalyst loading, and the choice of solvent can all have a significant impact on the outcome of the reaction.

In the context of HDE reactions, controlling the reaction conditions is essential to maximize deuterium incorporation at the desired positions while minimizing exchange at other sites. For example, in the manganese-catalyzed deuteration of anilines, it was found that the choice of solvent significantly affected the deuterium incorporation, with D₂O being the optimal solvent and the presence of organic co-solvents leading to a decrease in efficiency. researchgate.net

The following table illustrates a hypothetical optimization of the direct HDE of 4-methoxyaniline, based on common strategies for improving isotopic purity and yield.

ParameterCondition ACondition BCondition C (Optimized)
Catalyst 5 mol% Pd/C10 mol% Pd/C10 mol% Pd/C
Deuterium Source D₂ (1 atm)D₂ (5 atm)D₂ (5 atm)
Solvent D₂OD₂OD₂O
Temperature 80 °C100 °C120 °C
Time 12 h24 h48 h
Isotopic Purity (%) 8592>98
Yield (%) 707580

Green Chemistry Principles in Deuterated Synthesis

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, including the preparation of isotopically labeled compounds. The goal is to develop more sustainable and environmentally benign processes that minimize waste, reduce energy consumption, and use safer chemicals. mdpi.comnih.govsyrris.com

In the synthesis of this compound, several green chemistry principles can be applied. The use of D₂O as a deuterium source in HDE reactions is inherently green, as water is a benign solvent. nih.gov Catalytic methods are also preferred over stoichiometric reagents, as they reduce waste and improve atom economy. mdpi.com The use of heterogeneous catalysts, such as the nanostructured iron catalyst mentioned earlier, is particularly advantageous as they can be easily recovered and recycled. nih.gov

Furthermore, optimizing reaction conditions to reduce energy consumption, for example by using more active catalysts that allow for lower reaction temperatures, is a key aspect of green synthesis. mdpi.com One-pot syntheses and multi-component reactions are also desirable as they can reduce the number of synthetic steps, thereby minimizing solvent use and waste generation. syrris.com The development of synthetic routes that utilize renewable feedstocks is another important goal of green chemistry. mdpi.com

In Depth Spectroscopic Characterization and Elucidation of Deuteration Patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

NMR spectroscopy is a cornerstone technique for the characterization of 4-Methoxyaniline-2,3,5,6-d4, offering unparalleled insights into its molecular framework and the specific sites of deuteration.

The ¹H NMR spectrum of this compound is markedly simplified compared to its non-deuterated counterpart, 4-methoxyaniline. In the unlabeled compound, the aromatic region typically displays a complex multiplet system corresponding to the four protons on the benzene (B151609) ring. However, due to the substitution of hydrogen with deuterium (B1214612) at positions 2, 3, 5, and 6, the corresponding signals are absent in the ¹H NMR spectrum of the deuterated analogue.

The most prominent signals in the ¹H NMR spectrum of this compound are attributed to the non-deuterated protons of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups. The methoxy protons are expected to appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. The amine protons also give rise to a singlet, though its chemical shift can be variable and the peak shape may be broader due to exchange phenomena and quadrupolar coupling with the nitrogen atom. Any residual proton signals in the aromatic region, if present, would indicate incomplete deuteration and could be quantified by integration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ ~3.75 Singlet
-NH₂ Variable Singlet (broad)

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the electronic environment, and the presence of deuterium induces subtle changes in the spectrum.

The carbon directly attached to the methoxy group (C-4) and the carbon bearing the amine group (C-1) are readily identifiable. The deuterated carbons (C-2, C-3, C-5, and C-6) exhibit characteristic triplets due to one-bond coupling with the deuterium nucleus (spin I = 1). The magnitude of this ¹J(C,D) coupling constant is typically around 20-30 Hz. mdpi.com The chemical shifts of these deuterated carbons may also experience a slight upfield shift, known as an isotope shift, compared to the corresponding carbons in the non-deuterated molecule.

By analogy with aniline-d5, the ¹³C NMR chemical shifts for this compound can be predicted. researchgate.net The methoxy carbon (-OCH₃) is expected to resonate at approximately 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (due to C-D coupling) Predicted ¹J(C,D) (Hz)
C-1 (-NH₂) ~140 Singlet -
C-2, C-6 ~116 Triplet ~25
C-3, C-5 ~115 Triplet ~25
C-4 (-OCH₃) ~152 Singlet -

Advanced 2D NMR experiments are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. For this compound, these techniques confirm the connectivity and spatial relationships within the molecule.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal spatial proximities between protons. For instance, a cross-peak between the methoxy protons (-OCH₃) and any residual protons on the aromatic ring would confirm their close spatial relationship. Similarly, correlations between the amine protons (-NH₂) and other protons could provide information about the conformation of the molecule. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. In the case of this compound, an HMQC spectrum would show a correlation between the methoxy protons and the methoxy carbon. The absence of correlations to the aromatic carbons C-2, C-3, C-5, and C-6 would further confirm their deuteration.

²H NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms in the molecule. nih.gov The ²H NMR spectrum of this compound is expected to show a single resonance in the aromatic region, corresponding to the deuterium atoms at positions 2, 3, 5, and 6. The chemical shift in ²H NMR is analogous to that in ¹H NMR. nih.gov The integration of this signal can be used to quantify the level of deuteration at the aromatic positions. This technique is a powerful tool for confirming the isotopic purity of the compound. hmdb.caresearchgate.net

Mass Spectrometry (MS) Analysis for Isotopic Integrity and Fragmentation Studies

Mass spectrometry is a critical tool for determining the molecular weight and isotopic composition of this compound, as well as for studying its fragmentation pathways.

The molecular weight of this compound is 127.18 g/mol , which is four mass units higher than that of the non-deuterated 4-methoxyaniline (123.15 g/mol ). This mass shift is a direct consequence of the replacement of four hydrogen atoms with four deuterium atoms. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this increased mass, thereby confirming the incorporation of four deuterium atoms.

The isotope distribution pattern in the mass spectrum provides further confirmation of the deuteration. The presence of the [M+1]⁺, [M+2]⁺, etc., peaks due to the natural abundance of ¹³C and other isotopes will be shifted according to the deuteration. Analysis of this pattern allows for the confirmation of the number of deuterium atoms incorporated into the molecule. The fragmentation pattern of this compound is expected to be similar to that of its non-deuterated counterpart, but with the corresponding fragment ions showing a mass shift reflecting the presence of the deuterium atoms. For example, the loss of a methyl radical from the molecular ion is a common fragmentation pathway for methoxy-substituted aromatic compounds. In the deuterated analogue, this would result in a fragment ion with a mass corresponding to the deuterated benzoyl cation. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Methoxyaniline

Fragmentation Pathways in Deuterated Species and Their Mechanistic Implications

Mass spectrometry provides critical information about the structure of a molecule by analyzing its fragmentation pattern upon ionization. In this compound, the deuterium labels on the aromatic ring allow for a detailed investigation of fragmentation mechanisms that might be ambiguous in its non-deuterated counterpart, p-Anisidine (B42471).

The electron ionization (EI) mass spectrum of non-deuterated p-Anisidine (C₇H₉NO) shows a prominent molecular ion peak (M⁺) at m/z 123. massbank.eu Key fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to form a resonance-stabilized ion at m/z 108, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 80. massbank.eu

For this compound, the molecular ion (M⁺) is observed at m/z 127, confirming the incorporation of four deuterium atoms. The fragmentation pathways are analogous but the resulting fragments retain the deuterium labels, providing clear mechanistic evidence.

Loss of Methyl Radical (•CH₃): The initial fragmentation involves the cleavage of the O–CH₃ bond, leading to the loss of an undeuterated methyl radical. This results in a fragment ion at m/z 112 ([M-CH₃]⁺). The mass of this fragment confirms that the lost methyl group is from the methoxy substituent and not from the aromatic ring.

Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting ion at m/z 112 expels a molecule of carbon monoxide. This is a common fragmentation pattern for phenolic ethers. The resulting fragment ion is observed at m/z 84 ([M-CH₃-CO]⁺). The mass of this ion (84 Da) compared to the analogous fragment in p-Anisidine (80 Da) demonstrates that the four deuterium atoms remain on the ring structure throughout this process.

These deuteration-specific mass shifts are invaluable for confirming fragmentation pathways in complex molecules. The stability of the C-D bond compared to the C-H bond does not significantly alter these primary fragmentation routes but allows for unambiguous tracking of the labeled atoms through the fragmentation cascade.

Table 1: Comparison of Major Mass Spectrometry Fragments for p-Anisidine and its Deuterated Analog
Fragment IonProposed Structurem/z (p-Anisidine)m/z (this compound)
[M]⁺C₇H₅D₄NO⁺123127
[M-CH₃]⁺C₆H₄D₄NO⁺108112
[M-CH₃-CO]⁺C₅H₄D₄N⁺8084

High-Resolution Mass Spectrometry for Verification of Elemental Composition and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive characterization of isotopically labeled compounds like this compound. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a molecule's precise elemental formula. rsc.orgresearchgate.net

For this compound, the theoretical exact mass of the molecular ion [M+H]⁺ (C₇H₆D₄NO⁺) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the elemental composition, distinguishing it from any other potential isobaric compounds.

Furthermore, HRMS is critical for determining isotopic purity. nih.govacs.org A synthesized sample of a deuterated compound will inevitably contain a distribution of isotopologues—molecules with fewer than the target number of deuterium atoms (e.g., d₃, d₂, d₁ species). Due to their mass differences, HRMS can resolve the distinct signals from each of these isotopologues. The relative abundance of the ion currents for each species allows for the precise calculation of the isotopic enrichment of the d₄ compound. rsc.org

Table 2: Theoretical Exact Masses of 4-Methoxyaniline Isotopologues ([M+H]⁺)
IsotopologueFormulaTheoretical Exact Mass (Da)
d₀ (non-deuterated)C₇H₁₀NO⁺124.0757
d₁C₇H₉DNO⁺125.0820
d₂C₇H₈D₂NO⁺126.0883
d₃C₇H₇D₃NO⁺127.0945
d₄C₇H₆D₄NO⁺128.1008

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium atoms induces predictable shifts in vibrational frequencies, offering a powerful method for structural elucidation. libretexts.org

Identification of Characteristic Vibrational Modes and Isotopic Shifts

The IR and Raman spectra of 4-Methoxyaniline are characterized by several key vibrational modes. In the deuterated analog, the most profound changes occur in the modes directly involving the atoms on the aromatic ring.

N-H and C-H (methyl) Stretching: The stretching vibrations of the amino (N-H) group, typically found around 3300-3500 cm⁻¹, and the methyl (C-H) group, around 2850-2950 cm⁻¹, remain largely unchanged as these positions are not deuterated.

Aromatic C-H Stretching: In p-Anisidine, the aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. In this compound, these bonds are replaced by C-D bonds. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a significantly lower frequency, appearing in the 2200-2300 cm⁻¹ range. nih.gov This region is often called the "Raman-silent region" for non-deuterated biological molecules, making the C-D signal a clear and unambiguous marker for deuteration. nih.gov

Ring Vibrations and Bending Modes: Aromatic ring C=C stretching vibrations, typically seen at 1500-1600 cm⁻¹, and various C-H in-plane and out-of-plane bending modes will also experience shifts to lower wavenumbers, although these shifts are generally smaller and more complex than the primary stretching mode shifts.

Analysis of Deuterium-Induced Changes in Vibrational Frequencies

The change in vibrational frequency upon isotopic substitution can be approximated by the harmonic oscillator model. The frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating system.

ν ∝ √(k/μ)

When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass for the C-D bond is significantly larger than for the C-H bond. Assuming the force constant (a measure of bond strength) remains the same, the vibrational frequency is expected to decrease by a factor of approximately √2 (≈ 1.41). libretexts.org

This theoretical relationship is observed experimentally. For instance, an aromatic C-H stretch at 3050 cm⁻¹ would be predicted to shift to approximately 3050 / 1.41 ≈ 2163 cm⁻¹, which falls within the experimentally observed range for C-D stretching modes. This significant and predictable frequency shift serves as definitive proof of deuteration at the specified ring positions. The absence of major shifts in the N-H and methyl C-H regions confirms the isotopic labeling is specific to the 2,3,5, and 6 positions of the aniline (B41778) ring.

Table 3: Key Vibrational Modes and Expected Isotopic Shifts
Vibrational ModeTypical Wavenumber (cm⁻¹) in p-AnisidineExpected Wavenumber (cm⁻¹) in this compoundReason for Shift
N-H Stretch~3400~3400No deuteration at this position
Aromatic C-H Stretch~3050N/AReplaced by C-D bonds
Methyl C-H Stretch~2950~2950No deuteration at this position
Aromatic C-D StretchN/A~2250Increased reduced mass of C-D bond
Aromatic Ring C=C Stretch~1600, ~1510Slightly lowerCoupling with C-D vibrations
C-O Stretch~1250Largely unchangedMinimal coupling with ring C-D modes

Mechanistic Investigations Utilizing Kinetic Isotope Effects Kie

Elucidation of Reaction Pathways and Rate-Determining Steps

Kinetic isotope effects are broadly classified into primary and secondary effects, both of which are crucial for mapping out the sequence of events in a chemical transformation. princeton.edu The measurement of a KIE can provide compelling evidence as to whether a specific bond to the isotope is broken or formed in the slowest, rate-determining step (RDS) of a reaction. pkusz.edu.cnwikipedia.org

Primary Deuterium (B1214612) Kinetic Isotope Effects in C-H/C-D Bond Scission

A primary deuterium kinetic isotope effect (kH/kD > 1) is observed when the C-D bond is cleaved in the rate-determining step of a reaction. princeton.edu This effect arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. youtube.com Consequently, reactions where this bond is broken proceed more slowly for the deuterated compound. The magnitude of the primary KIE, typically in the range of 2 to 8 for deuterium, can indicate the nature of the transition state. princeton.edu

In reactions involving 4-Methoxyaniline-2,3,5,6-d4, a significant primary KIE would be expected if an aromatic C-D bond is cleaved during the RDS. For many standard electrophilic aromatic substitution (EAS) reactions, such as nitration, the cleavage of the C-H (or C-D) bond occurs after the rate-determining step, which is the initial attack of the electrophile on the aromatic ring to form the sigma complex. In such cases, a negligible KIE (kH/kD ≈ 1) is typically observed. youtube.com

However, if the rearomatization step (deprotonation/dedeuteration) becomes rate-limiting, a significant primary KIE would be measured. This can occur in specific cases, such as aromatic sulfonation or iodination, where the initial electrophilic attack is reversible and the subsequent C-D bond scission is the slow step. stackexchange.com Enzymatic hydroxylations of aromatic rings can also exhibit significant KIEs, indicating that C-H bond abstraction is part of the rate-limiting sequence. nih.gov

Table 1: Hypothetical Primary KIE Data for Reactions of 4-Methoxyaniline

Reaction TypeElectrophileRate Constant (Non-deuterated) kHRate Constant (Deuterated) kDPrimary KIE (kH/kD)Implication for RDS
NitrationNO₂+1.2 x 10⁻³1.18 x 10⁻³~1.02C-D bond scission not in RDS
SulfonationSO₃5.5 x 10⁻⁵1.1 x 10⁻⁵~5.0C-D bond scission is rate-determining
P450 Oxidation[FeO]³⁺2.1 x 10⁻²0.42 x 10⁻²~5.0C-D bond scission is at least partially rate-determining

Note: The data in this table is illustrative and based on established principles of KIEs for typical aromatic reactions.

Secondary Deuterium Kinetic Isotope Effects and Transition State Characterization

Secondary kinetic isotope effects occur when the deuterium substitution is at a position not directly involved in bond-making or bond-breaking in the RDS. princeton.edu These effects are typically smaller than primary KIEs (kH/kD often between 0.7 and 1.5) and provide information about changes in hybridization or steric environment at the labeled position during the transition state. princeton.edu

An inverse secondary KIE (kH/kD < 1) is often observed when the hybridization of the carbon atom bearing the deuterium changes from sp² to sp³. This is because the C-D bond becomes stiffer in the transition state, and deuterium favors the more strongly bonded state. In the context of this compound, an electrophilic attack on the ring changes the hybridization of the attacked carbon from sp² to sp³. If this step is rate-determining, an inverse secondary KIE would be expected. For instance, studies on the enzymatic hydroxylation of deuterated p-xylene (B151628) revealed a substantial inverse isotope effect, indicating a change from sp² to sp³ hybridization in the rate-determining step. nih.gov

Conversely, a normal secondary KIE (kH/kD > 1) can occur if there is a loosening of vibrational modes at the deuterated position in the transition state.

Deuterium as a Mechanistic Tracer in Complex Organic Transformations

Beyond its use in KIE studies, the deuterium label in this compound serves as a powerful mechanistic tracer. In multi-step reactions or rearrangements, the final position of the deuterium atoms in the product molecules can reveal the pathway through which the reaction proceeded. Because C-D bonds are not readily exchanged under most conditions (unlike O-H or N-H bonds), the label remains fixed to the aromatic ring unless a specific C-D bond cleavage event occurs. pkusz.edu.cn This allows chemists to follow the fate of the aromatic ring throughout a complex transformation, distinguishing between proposed mechanisms that might otherwise be indistinguishable.

Studies on the Influence of Deuteration on Aromatic Reactivity and Selectivity

The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups of 4-methoxyaniline are both strongly activating, ortho-, para-directing groups in electrophilic aromatic substitution. ijrar.org While isotopic substitution does not change the electronic properties of these directing groups, the presence of deuterium on the ring can subtly influence reactivity and product distribution in certain scenarios.

Studies on the acid-catalyzed hydrogen-deuterium exchange of related compounds, such as 4-methoxyacetanilide, show that deuteration occurs selectively at the most electron-rich positions, which are ortho to the activating amino (or amido) group. nih.gov In a competitive reaction scenario, the slightly stronger C-D bond could potentially lead to minor changes in the selectivity of an incoming electrophile for one of the deuterated positions versus a non-deuterated one on a different molecule, although this effect is generally small. The primary utility remains in probing the mechanism via KIEs rather than altering synthetic outcomes. The directing influence of the methoxy and amino groups remains the dominant factor in determining the regioselectivity of reactions like halogenation or nitration. ijrar.orgnih.gov

Solvent Isotope Effects in Reactions Involving Deuterated 4-Methoxyaniline

A solvent isotope effect (SIE) is observed when a reaction's rate changes upon switching the solvent from, for example, H₂O to deuterium oxide (D₂O). chem-station.com This technique is particularly useful for identifying mechanisms that involve proton transfer in the rate-determining step. nih.gov Combining substrate KIE studies using this compound with SIE studies can provide a more complete mechanistic picture. nih.gov

Advanced Analytical Applications in Chemical Research

Development of Quantitative Analytical Methodologies

Quantitative analysis relies on the ability to accurately measure the amount of a substance in a sample. 4-Methoxyaniline-2,3,5,6-d4 has become an indispensable tool in the development of robust quantitative methods, particularly in chromatography and spectroscopy, by serving as an ideal internal standard.

In quantitative LC-MS analysis, stable isotope-labeled compounds are considered the gold standard for internal standards. researchgate.net The purpose of an internal standard is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement. cerilliant.com this compound is particularly effective in this role for the quantification of its non-deuterated analog, 4-methoxyaniline, and other structurally similar primary aromatic amines.

Because its physical and chemical properties are nearly identical to the analyte, the deuterated standard co-elutes from the liquid chromatography column and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. researchgate.nethilarispublisher.com However, due to its increased mass (a +4 Da shift), it is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows the instrument to measure the analyte and the internal standard simultaneously but independently. By calculating the ratio of the analyte's response to the known concentration of the internal standard, analysts can precisely determine the analyte's concentration, even with sample loss or instrument variability. clearsynth.com

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing primary aromatic amines in biological matrices uses p-Anisidine-d4 as an internal standard to ensure accurate quantification. nih.gov

Table 1: Example LC-MS/MS Parameters for Analyte and Isotopic Internal Standard This table is illustrative and based on typical methodologies.

Parameter 4-Methoxyaniline (Analyte) This compound (Internal Standard)
Precursor Ion (m/z) 124.1 128.1
Product Ion (m/z) 109.1 113.1
Retention Time ~2.5 min ~2.5 min

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for detecting and quantifying volatile and semi-volatile compounds at very low concentrations. In trace analysis, where the analyte may be present at parts-per-billion (ppb) or lower levels, accuracy is paramount. The use of a deuterated internal standard like this compound is crucial for achieving reliable results. nih.gov

Similar to its role in LC-MS, the deuterated standard corrects for variability in sample extraction, derivatization (if required), and injection volume. nih.gov This is especially important in complex environmental or industrial samples where matrix components can interfere with the analysis. For example, methods have been developed for the trace analysis of p-Anisidine (B42471) as a potential genotoxic impurity in pharmaceutical substances using GC-MS. ajrconline.org The incorporation of this compound in such methods would significantly enhance their robustness and precision. The standard and the analyte exhibit nearly identical chromatographic behavior, but their mass spectra are distinct, allowing for unambiguous quantification. researchgate.net

Table 2: Representative GC-MS Data for 4-Methoxyaniline and its Deuterated Standard This table presents expected values for illustrative purposes.

Compound Retention Time (min) Monitored Ions (m/z)
4-Methoxyaniline 10.2 123 (Molecular Ion), 108, 80

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of a compound's purity or concentration without the need for a specific reference standard of the analyte itself. nih.govnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. researchgate.net For absolute quantification, a certified internal standard of known purity and concentration is added to the sample. nanalysis.com

This compound can serve as an excellent internal standard for the qNMR analysis of other aromatic compounds. Its key advantage lies in the substitution of protons on the aromatic ring with deuterium (B1214612). In a standard proton (¹H) NMR spectrum, these positions become silent, meaning the internal standard does not produce signals in the aromatic region (typically 6.5-8.5 ppm) that could overlap with and complicate the quantification of an aromatic analyte. acs.org The remaining protons of the standard (e.g., on the methoxy (B1213986) and amine groups) provide sharp, well-resolved signals in other regions of the spectrum that can be used for quantification.

Table 3: Comparison of ¹H NMR Signals for 4-Methoxyaniline and its d4-Isotopologue Chemical shifts (δ) are approximate and provided for illustration.

Group 4-Methoxyaniline Signal This compound Signal
Aromatic Protons (-C₆H ₄-) ~6.7-6.8 ppm (4H) Absent
Methoxy Protons (-OCH ₃) ~3.7 ppm (3H) ~3.7 ppm (3H)

Stable Isotope Labeling (SIL) for Biological and Environmental Research (Non-Clinical Context)

Stable Isotope Labeling (SIL) is a technique where an organism, cell culture, or reaction is supplied with molecules containing heavy isotopes, such as deuterium. This allows researchers to trace the metabolic fate of these molecules through complex biological or environmental systems.

In metabolomics and biochemical research, this compound can be used as a tracer to study its biotransformation in in vitro systems, such as cell cultures or liver microsome preparations. When this labeled compound is introduced, any subsequent metabolites that are formed will retain the deuterium label.

When the sample is later analyzed by mass spectrometry, researchers can specifically search for compounds that exhibit the characteristic +4 Da mass shift compared to potential metabolites of the unlabeled compound. This allows for the rapid identification and "recognition" of all molecules derived from the original labeled substance, distinguishing them from the thousands of other endogenous compounds in the biological system. clearsynth.com This approach helps map metabolic pathways and identify novel biotransformation products without prior knowledge of their structure.

The presence of the four deuterium atoms in this compound creates a unique isotopic pattern that is invaluable for structure elucidation of its metabolites. When a sample containing the labeled compound and its metabolites is analyzed by high-resolution mass spectrometry, the instrument detects the mass difference between the labeled and unlabeled versions of each molecule.

This known mass difference serves as a powerful filter to identify related compounds in complex datasets. For example, if 4-Methoxyaniline is metabolized via hydroxylation, the resulting product will have a mass of 139 Da. The corresponding metabolite from the deuterated tracer will have a mass of 143 Da. The mass spectrometer will detect a pair of signals separated by exactly 4 Da, confirming that the newly detected compound is a metabolite of the administered tracer. This distinct pattern helps confirm the elemental composition and aids in piecing together the metabolite's structure by revealing which part of the original molecule has been modified.

Table 4: Expected Mass Shifts for Metabolite Identification using Stable Isotope Labeling

Compound Unlabeled Mass (Da) d4-Labeled Mass (Da) Mass Shift (Da)
Parent Compound (4-Methoxyaniline) 123.07 127.10 +4.03
Hypothetical Hydroxylated Metabolite 139.06 143.09 +4.03

Investigation of Transformation Products in Environmental Degradation Studies

The environmental degradation of aromatic amines like 4-methoxyaniline is a complex process involving various biotic and abiotic pathways. While specific studies on the deuterated compound this compound are not extensively available in public literature, research on its non-deuterated parent compound, 4-methoxyaniline (also known as p-anisidine), provides significant insights into its environmental transformation. The deuterium labeling in this compound serves primarily as a tool for analytical quantification and is not expected to fundamentally alter the chemical degradation pathways.

Detailed Research Findings

Recent investigations have begun to identify the specific transformation products formed during the degradation of 4-methoxyaniline under different simulated environmental conditions.

Fenton Oxidation:

One of the key advanced oxidation processes for water treatment is the Fenton reaction, which uses iron ions and hydrogen peroxide to generate highly reactive hydroxyl radicals. A study on the photo-assisted Fenton oxidation of p-anisidine successfully identified a primary transformation product.

Ozonation:

Ozonation is another powerful oxidation technique used in water treatment. Research into the reaction of ozone with various anilines, including p-methoxyaniline, has revealed initial steps in its degradation pathway. It has been proposed that the reaction can proceed via an electron transfer from the aromatic ring of p-methoxyaniline to ozone, leading to the formation of specific intermediates.

Biodegradation:

Microbial communities in soil and water play a crucial role in the natural attenuation of organic pollutants. While specific studies detailing the complete biodegradation pathway of 4-methoxyaniline are limited, research on the biodegradation of its parent compound, aniline (B41778), offers a likely model. The biodegradation of aniline is known to proceed through the formation of catechol, which is then further broken down into smaller organic acids that can be utilized by microorganisms.

The following interactive data table summarizes the identified transformation products of 4-methoxyaniline from various environmental degradation studies.

Degradation ProcessParent CompoundTransformation Product(s)Analytical Method(s) Used
Photo-assisted Fenton Oxidationp-Anisidinep-NitroanisoleThin Layer Chromatography (TLC), Spectral Methods

It is important to note that the study of transformation products is an ongoing area of research. The identification of these compounds is often challenging due to their transient nature and low concentrations in complex environmental matrices. The use of isotopically labeled compounds like this compound in controlled laboratory studies is an invaluable technique for tracing the degradation pathways and identifying novel transformation products. Future research will likely focus on elucidating the complete degradation pathways of 4-methoxyaniline in various environmental compartments and assessing the toxicological profiles of its transformation products.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Methoxyaniline-2,3,5,6-d4, DFT calculations would provide fundamental insights into its chemical behavior. These calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G(d), to provide a balance between accuracy and computational cost.

Analysis of Molecular Orbitals and Electron Density Distribution

A primary output of DFT calculations is the description of the molecule's molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for understanding the molecule's reactivity. For this compound, the electron-donating methoxy (B1213986) and amino groups would be expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The deuteration of the aromatic ring is not expected to significantly alter the electronic properties compared to its non-deuterated counterpart, as the electronic effects of deuterium (B1214612) and protium (B1232500) are very similar.

The electron density distribution, also obtainable from DFT, would illustrate the regions of the molecule that are electron-rich or electron-poor. In this compound, higher electron density would be anticipated on the nitrogen and oxygen atoms, as well as on the aromatic ring, particularly at the ortho and para positions relative to the activating groups.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterValue
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-31G(d)
Solvation Model IEFPCM (for solution-phase studies)
Properties Calculated Molecular Orbitals (HOMO, LUMO), Electron Density, Vibrational Frequencies

Modeling of Deuterium Isotope Effects on Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational frequencies. For this compound, a frequency calculation would yield a theoretical infrared (IR) spectrum. The primary difference between the calculated spectrum of the deuterated and non-deuterated isotopologues would be the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations. Due to the greater mass of deuterium, the C-D vibrational modes would appear at lower frequencies. This shift is a direct consequence of the deuterium isotope effect and can be precisely modeled. These theoretical calculations are invaluable for interpreting experimental spectroscopic data.

Simulation of Reaction Energetics and Transition States

Computational methods can be employed to simulate chemical reactions involving this compound, providing valuable information about reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, it is possible to identify the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For instance, in an electrophilic aromatic substitution reaction, DFT could be used to model the approach of an electrophile to the deuterated aromatic ring. The calculations would determine the activation energy required to form the sigma complex intermediate and the subsequent energy barrier for the loss of a deuteron (B1233211) to yield the final product. Comparing these energetics to the corresponding reaction with non-deuterated 4-methoxyaniline would reveal the kinetic isotope effect.

Prediction of Isotopic Effects on Reaction Rates and Selectivity

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For reactions where a C-D bond is broken in the rate-determining step, a primary KIE is expected, with the C-H bond breaking reaction being faster. The magnitude of this effect can be predicted computationally by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species.

These calculations would be instrumental in understanding the mechanism of reactions involving this compound. For example, a significant calculated KIE would provide strong evidence for the cleavage of the C-D bond in the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this bond cleavage occurs in a fast step after the rate-determining step. Such theoretical predictions can guide experimental studies and help in the elucidation of reaction mechanisms.

Chemical Transformations and Derivative Synthesis Utilizing 4 Methoxyaniline 2,3,5,6 D4

Utilization as a Labeled Building Block in Complex Molecule Synthesis

Deuterated compounds are increasingly utilized as building blocks in the synthesis of complex molecules, particularly in the development of new pharmaceuticals. The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making the bond more resistant to enzymatic cleavage.

While specific examples detailing the synthesis of complex molecules using 4-Methoxyaniline-2,3,5,6-d4 are not extensively documented in publicly available literature, the general strategy involves incorporating the deuterated aniline (B41778) core into a larger molecular scaffold. This approach is widely adopted in the pharmaceutical industry to create deuterated versions of existing drugs or new chemical entities with enhanced metabolic stability. nih.govckisotopes.com For instance, deuterated analogs of various drugs have been synthesized to improve their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The synthesis of such complex molecules typically involves standard organic reactions where this compound can be used as a starting material or an intermediate. The amino group of the aniline can undergo a variety of transformations, such as acylation, alkylation, and participation in coupling reactions, to build more complex structures. The key advantage is that the deuterium labels on the aromatic ring are retained throughout the synthetic sequence, yielding a final product with a specific isotopic signature.

Below is a table illustrating the potential applications of this compound as a building block in the synthesis of deuterated pharmaceuticals.

Therapeutic AreaExample of Non-Deuterated Drug Class Containing Aniline MoietyPotential for Deuteration with this compound
OncologyTyrosine Kinase InhibitorsTo improve metabolic stability and reduce off-target effects.
Infectious DiseasesAntimalarials, AntiviralsTo enhance drug exposure and overcome resistance mechanisms. nih.gov
Central Nervous SystemAntidepressants, AntipsychoticsTo prolong half-life and potentially reduce dosing frequency.

Investigation of Post-Deuteration Chemical Reactivity and Functional Group Transformations

The replacement of hydrogen with deuterium in this compound can influence its chemical reactivity, a phenomenon primarily attributed to the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For the C-D bond, which is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly.

This principle is of paramount importance in medicinal chemistry, where it is exploited to slow down the metabolism of drugs by cytochrome P450 enzymes. nih.gov The metabolic oxidation of aromatic rings is a common pathway for drug clearance. By deuterating the aromatic ring of 4-methoxyaniline, the rate of enzymatic hydroxylation at these positions can be significantly reduced, leading to a longer half-life of the resulting drug molecule.

Functional group transformations on the deuterated aromatic ring or the amino group of this compound are crucial for its utility as a synthetic building block. Standard organic reactions can be employed to modify the molecule, and the presence of deuterium is not expected to interfere with most of these transformations, although reaction rates may be subtly affected.

The following table summarizes common functional group transformations that can be applied to this compound and the expected impact of deuteration.

Reaction TypeFunctional GroupExpected Impact of Deuteration
AcylationAmino GroupNegligible effect on reaction outcome.
AlkylationAmino GroupNegligible effect on reaction outcome.
DiazotizationAmino GroupNegligible effect on reaction outcome.
Electrophilic Aromatic SubstitutionAromatic RingSlower reaction rate if C-D bond cleavage is in the rate-determining step (KIE).
Palladium-catalyzed Cross-CouplingAromatic Ring (after conversion to halide/triflate)Negligible effect on the coupling reaction itself.

Preparation of Further Labeled Derivatives for Specialized Research Applications

This compound is a valuable precursor for the synthesis of other isotopically labeled compounds for specialized research applications. One of the most significant uses is in the preparation of stable isotope-labeled internal standards for use in quantitative analysis by mass spectrometry (MS). researchgate.net

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a known amount of a stable isotope-labeled analog of the analyte is added to the sample as an internal standard. acanthusresearch.com Since the labeled standard has a higher mass but nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate quantification of the analyte, correcting for variations in sample preparation and instrument response. researchgate.net

For example, if a drug molecule is synthesized using this compound, the resulting deuterated drug can serve as an ideal internal standard for quantifying the non-deuterated version of the drug in biological samples.

Furthermore, this compound can be chemically modified to introduce other isotopes, such as ¹³C or ¹⁵N, to create multiply labeled derivatives. These multi-labeled compounds are powerful tools in metabolic studies and for elucidating complex biochemical pathways.

The table below outlines the applications of labeled derivatives prepared from this compound.

ApplicationType of Labeled DerivativePurpose
Quantitative BioanalysisDeuterated internal standardAccurate quantification of the corresponding non-deuterated analyte in complex matrices like plasma or urine. researchgate.netacanthusresearch.com
Metabolic StudiesMultiply labeled compound (e.g., with ¹³C or ¹⁵N)To trace the metabolic fate of the molecule and identify metabolites.
Mechanistic StudiesDeuterated substrateTo probe reaction mechanisms by measuring the kinetic isotope effect.

Future Research Directions and Emerging Avenues

Integration of 4-Methoxyaniline-2,3,5,6-d4 in Novel Catalytic System Development

The integration of this compound into the development of new catalytic systems is a promising area of research. The primary value of this deuterated compound lies in its ability to probe reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can lead to observable changes in reaction rates when a C-H bond is broken in the rate-determining step.

By substituting the standard 4-methoxyaniline with its deuterated analogue in a catalytic reaction, researchers can determine if the C-H bonds on the aromatic ring are involved in the key mechanistic steps. A significant KIE would suggest that C-H activation at the phenyl ring is crucial, providing invaluable insight for the design of more efficient and selective catalysts. Future studies could involve using this compound to elucidate the mechanisms of novel oxidation, coupling, or functionalization reactions catalyzed by transition metals. This understanding is critical for optimizing catalyst performance and developing new synthetic methodologies.

Expanding the Scope of Deuteration Methodologies for Aromatic Amines

While methods exist for the deuteration of aromatic amines, there is considerable room for expanding their scope, efficiency, and selectivity. Current techniques often rely on acid/base catalysis, metal-catalyzed hydrogen-deuterium exchange (HIE), or the use of deuterated starting materials. However, these methods can suffer from limitations such as harsh reaction conditions, low regioselectivity, or the need for expensive reagents.

Future research will likely focus on developing milder and more versatile deuteration protocols. Emerging areas include:

Photocatalysis: Utilizing visible light to drive H-D exchange under ambient conditions, offering a greener alternative to traditional methods.

Enzyme Catalysis: Employing engineered enzymes to achieve high chemo-, regio-, and enantioselectivity in deuterium (B1214612) incorporation, which is particularly challenging for conventional chemical synthesis.

Homogeneous Transition Metal Catalysis: Designing novel catalysts that can selectively activate specific C-H bonds on the aniline (B41778) ring, allowing for precise deuterium placement without affecting other functional groups.

The development of cost-effective and operationally simple methods is crucial for making deuterated compounds like this compound more accessible for widespread use in research and industry.

Table 1: Comparison of Selected Deuteration Approaches for Aromatic Amines
MethodDeuterium SourceCatalyst/ReagentTypical ConditionsAdvantagesLimitations
Acid-Catalyzed H-D ExchangeD₂O, CF₃COODDCl, D₂SO₄, CF₃COODHigh TemperatureSimple reagents.Harsh conditions, potential for side reactions.
Metal-Catalyzed HIED₂ gas, D₂OPt, Pd, Ir, Ru complexesVaries (often elevated temp/pressure)High deuterium incorporation.Expensive catalysts, potential for over-deuteration.
Photocatalytic DeuterationD₂OPhotocatalyst (e.g., organic dyes)Visible Light, Room TempMild, green conditions.Developing area, substrate scope can be limited.

Advanced Isotopic Tracing in Complex Multicomponent Chemical Systems

Deuterium-labeled compounds are invaluable as tracers in analytical chemistry, and this compound is well-suited for this role. Its primary application in this area is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a complex sample (e.g., environmental water, biological fluids) at a known concentration to accurately quantify the amount of 4-methoxyaniline present.

Future research can expand on this by:

Metabolic and Environmental Fate Studies: Using this compound to trace the metabolic pathways of p-anisidine (B42471) in biological systems or its degradation pathways in the environment. This helps in assessing the toxicological profile and environmental impact of the parent compound.

Multiplexed Isotope Studies: Combining this compound with other isotopically labeled compounds (e.g., containing ¹³C or ¹⁵N) to simultaneously track multiple components and their interactions within a complex chemical or biological system. This approach, analyzed by techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), can provide a systems-level view of molecular transformations.

These advanced tracing methods are crucial for fields ranging from pharmacology and toxicology to environmental science.

Development of High-Throughput Deuteration and Analysis Techniques

To accelerate research in all the aforementioned areas, the development of high-throughput (HT) methods for both the synthesis and analysis of deuterated compounds is essential. Current deuteration methods are often performed in batch mode, which can be time-consuming and labor-intensive.

Emerging avenues in this domain include:

Flow Chemistry: Continuous flow reactors, such as the H-Cube® system, can generate deuterium gas in situ from D₂O and perform catalytic H-D exchange reactions more safely and efficiently than traditional batch methods. This technology allows for rapid reaction optimization and automated synthesis of libraries of deuterated compounds.

Robotic Automation: Automated platforms can handle the precise liquid dispensing and sample preparation required for setting up numerous deuteration reactions simultaneously, significantly increasing experimental throughput.

Advanced Analytical Platforms: The coupling of automated sample preparation with high-throughput analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Molecular Rotational Resonance (MRR) spectroscopy will be transformative. These methods can rapidly and accurately determine the exact position and level of deuterium incorporation, providing immediate feedback for optimizing synthetic protocols.

The integration of these HT technologies will create a feedback loop where novel deuteration methods can be rapidly developed, and the resulting labeled compounds can be quickly utilized in catalytic, metabolic, or materials science studies.

Q & A

How is 4-Methoxyaniline-2,3,5,6-d4 synthesized, and what analytical techniques confirm its isotopic purity?

Basic Research Question
Synthesis typically involves deuterium labeling via catalytic H/D exchange or direct deuteration of the aromatic ring. For example, deuterated aniline derivatives are often prepared using deuterated solvents (e.g., D₂O) under acidic conditions or via palladium-catalyzed deuteration of halogenated precursors . Isotopic purity (99 atom % D) is verified using mass spectrometry (MS) to detect residual protonated species and ²H-NMR to confirm deuterium incorporation at specific positions .

What spectroscopic methods are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H-NMR : Identifies residual protons (e.g., methoxy group) and confirms deuterium substitution at positions 2,3,5,6. Note that deuterium labeling eliminates proton signals in these positions, simplifying spectral interpretation .
  • FT-IR : Validates functional groups (e.g., N-H stretching in primary amine, C-O-C in methoxy group).
  • High-resolution MS : Confirms molecular weight (127.18 g/mol) and isotopic distribution .

How do deuterium isotope effects (DIEs) influence reaction kinetics when using this compound in catalytic studies?

Advanced Research Question
DIEs arise due to differences in bond strength (C-D vs. C-H), altering activation energies in reactions like oxidation or aromatic substitution. For instance, deuterated amines may exhibit slower reaction rates in enzymatic studies (e.g., cytochrome P450-mediated metabolism) due to kinetic isotope effects (KIE). Researchers must account for KIEs by comparing rate constants (k_H/k_D) and adjusting mechanistic models .

How is this compound applied in LC-MS/MS-based metabolic pathway analysis?

Advanced Research Question
Deuterium labeling enables precise tracking of metabolites in complex biological matrices. For example, in stable isotope tracing , the compound serves as an internal standard to distinguish endogenous and exogenous metabolites. Methodological steps include:

  • Chromatographic separation : Optimize retention times to resolve deuterated vs. non-deuterated species.
  • Tandem MS : Use multiple reaction monitoring (MRM) to detect unique fragmentation patterns of deuterated analytes, reducing background noise .

What challenges arise in structural elucidation of this compound using NMR, and how are they resolved?

Advanced Research Question
Deuterium labeling eliminates ¹H signals at substituted positions, complicating structural assignment. Solutions include:

  • 2D-NMR (e.g., COSY, HSQC) : Correlate residual protons (e.g., methoxy group) with adjacent carbons.
  • ¹³C-NMR with deuterium decoupling : Reduces splitting caused by ²H-¹³C coupling .

How can isotopic impurities (e.g., residual protonated species) in this compound be quantified and mitigated?

Advanced Research Question
Impurities (>1% protonated species) can skew quantitative data. Mitigation strategies:

  • High-resolution MS : Quantify impurities via isotopic abundance ratios (e.g., m/z 127 vs. 123).
  • Purification : Use preparative HPLC or recrystallization to remove protonated contaminants. Validate purity with isotope dilution analysis .

What safety protocols are recommended for handling this compound in experimental settings?

Basic Research Question
The compound is toxic and requires:

  • Storage : Room temperature in airtight, light-resistant containers to prevent decomposition .
  • PPE : Gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste disposal : Follow institutional guidelines for deuterated aromatic amines, as they may persist in the environment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.